1-(2-Bromophenyl)azetidin-2-one

Vue d'ensemble

Description

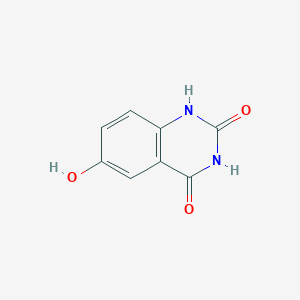

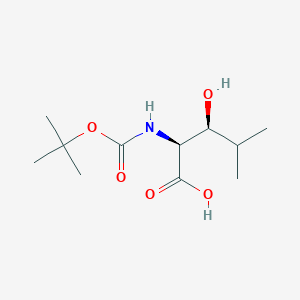

1-(2-Bromophenyl)azetidin-2-one is a compound with the CAS Number: 7661-23-6 and a molecular weight of 226.07 . It is a solid substance stored in a dry environment, preferably in a freezer under -20C .

Synthesis Analysis

The synthesis of azetidines, such as 1-(2-Bromophenyl)azetidin-2-one, has been a significant area of research due to their ubiquity in natural products and importance in medicinal chemistry . The Staudinger synthesis, which allows the synthesis of penicillin derivatives in the laboratory, has been of major importance in medicinal chemistry .Molecular Structure Analysis

The InChI Code for 1-(2-Bromophenyl)azetidin-2-one is 1S/C9H8BrNO/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6H2 . UV data suggests that 1-(2-bromophenyl)azetidin-2-one is planar . Crystal structure studies show this effect exists in the solid as well .Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

1-(2-Bromophenyl)azetidin-2-one is a solid substance with a molecular weight of 226.07 . It is stored in a dry environment, preferably in a freezer under -20C .Applications De Recherche Scientifique

-

Pharmaceutical Research

- Summary of Application : The azetidin-2-one ring, which is a part of the 1-(2-Bromophenyl)azetidin-2-one compound, has been used in the development of life-saving antibiotics like penicillin and cephalosporin . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .

- Methods of Application : The β-lactam ring has also emerged as versatile building blocks (β-lactam synthon method) for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .

- Results or Outcomes : The development of these antibiotics and other biologically active entities has had a significant impact on the field of medicine, particularly in the treatment of bacterial infections .

-

Synthetic Strategies

- Summary of Application : Spiro heterocycles such as spiro-azetidin-2-one have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .

- Methods of Application : Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds .

- Results or Outcomes : The development of these synthetic strategies has enabled the creation of a wide range of compounds with potential biological and pharmacological applications .

-

Chemical Research

- Summary of Application : 1-(2-Bromophenyl)azetidin-2-one is used in chemical research due to its unique structure and properties .

- Methods of Application : It is often used as a starting material or intermediate in the synthesis of more complex chemical compounds .

- Results or Outcomes : The use of 1-(2-Bromophenyl)azetidin-2-one in chemical research has contributed to the development of new synthetic methods and the discovery of new chemical entities .

-

Conformational Studies

- Summary of Application : The conformation of 1-(2-Bromophenyl)azetidin-2-one has been studied in comparison with related compounds .

- Methods of Application : These studies often involve techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the molecule .

- Results or Outcomes : Such studies have provided insights into the structural factors that influence the properties and reactivity of these compounds .

-

Material Science

- Summary of Application : 1-(2-Bromophenyl)azetidin-2-one can be used in the field of material science . Its unique properties can contribute to the development of new materials with specific characteristics .

- Methods of Application : It can be used as a building block in the synthesis of polymers or other complex materials .

- Results or Outcomes : The development of these materials can lead to advancements in various industries, including electronics, pharmaceuticals, and more .

-

Education

- Summary of Application : 1-(2-Bromophenyl)azetidin-2-one can be used in educational settings as a teaching tool . Its synthesis and properties can be studied in chemistry classes to help students understand important concepts .

- Methods of Application : It can be used in laboratory experiments where students can synthesize the compound and study its properties .

- Results or Outcomes : This can enhance students’ understanding of organic chemistry and provide them with hands-on experience in the lab .

Safety And Hazards

Propriétés

IUPAC Name |

1-(2-bromophenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDIFUOAROBBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20824381 | |

| Record name | 1-(2-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20824381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)azetidin-2-one | |

CAS RN |

7661-23-6 | |

| Record name | 1-(2-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20824381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)